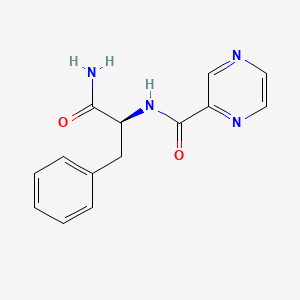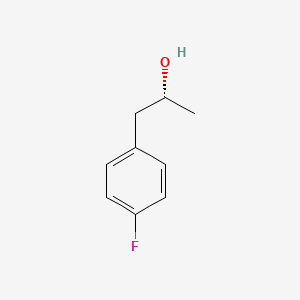
JWH 398 N-pentanoic acid metabolite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
JWH 398 N-ペンタン酸代謝物: は、合成カンナビノイドであるJWH 398のフェーズI代謝物です。この化合物は、中心カンナビノイド受容体1(CB1)と末梢カンナビノイド受容体2(CB2)の両方のアゴニストとして作用する合成カンナビノイドのクラスに属します。 この化合物は主に法医学と研究目的で使用されています .
準備方法
合成経路と反応条件: JWH 398 N-ペンタン酸代謝物の合成は、JWH 398の代謝変換を含みます。JWH 398自体は、インドール誘導体から始まる一連の化学反応によって合成されます。主なステップには以下が含まれます。
インドールコアの形成: これは、インドールをさまざまな試薬と反応させてコア構造を形成することを含みます。
ナフトイル基の付加: ナフトイル基は、フリーデル・クラフツアシル化反応によってインドールコアに付加されます。
工業的生産方法: JWH 398 N-ペンタン酸代謝物の工業的生産は、その研究および法医学での主な用途のために、十分に文書化されていません。合成は、規模と収率の最適化を施して、実験室合成と同様のステップに従う可能性があります。
化学反応の分析
反応の種類:
酸化: JWH 398は酸化を受けてN-ペンタン酸代謝物を形成します。
一般的な試薬と条件:
酸化剤: JWH 398のそのN-ペンタン酸代謝物への代謝変換に使用されます。
酸性または塩基性条件: 実行されている特定の置換反応に応じて。
主要な製品:
科学的研究への応用
JWH 398 N-ペンタン酸代謝物は、法医学および毒物学的研究で広く使用されています。その用途には以下が含まれます。
法医学分析: 生物学的サンプル中の合成カンナビノイドの検出と定量のための参照標準として使用されます。
毒物学研究: 合成カンナビノイドの代謝経路と毒性作用を理解するのに役立ちます。
科学的研究の応用
JWH 398 N-pentanoic acid metabolite is used extensively in forensic and toxicological research. Its applications include:
Forensic analysis: Used as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples.
Toxicological studies: Helps in understanding the metabolic pathways and toxicological effects of synthetic cannabinoids.
Pharmacological research: Used to study the interaction of synthetic cannabinoids with cannabinoid receptors.
作用機序
JWH 398 N-ペンタン酸代謝物の作用機序には、カンナビノイド受容体との相互作用が含まれます。JWH 398の代謝物として、それはCB1とCB2受容体に結合する能力を保持していますが、その親和性と効力は親化合物とは異なる場合があります。 これらの受容体への結合は、さまざまなシグナル伝達経路を調節し、その薬理学的効果をもたらします .
類似の化合物との比較
類似の化合物:
JWH 018 N-ペンタン酸代謝物: 合成カンナビノイドであるJWH 018の別の代謝物です。
JWH 210: 同様の構造と薬理学的プロファイルを有する合成カンナビノイド。
独自性: JWH 398 N-ペンタン酸代謝物は、その特定の構造とJWH 398からの代謝起源のためにユニークです。 その独特の化学的性質とカンナビノイド受容体との相互作用は、それを研究目的の貴重な化合物にします .
類似化合物との比較
JWH 018 N-pentanoic acid metabolite: Another metabolite of a synthetic cannabinoid, JWH 018.
JWH 210: A synthetic cannabinoid with a similar structure and pharmacological profile.
Uniqueness: JWH 398 N-pentanoic acid metabolite is unique due to its specific structure and metabolic origin from JWH 398. Its distinct chemical properties and interactions with cannabinoid receptors make it a valuable compound for research purposes .
特性
CAS番号 |
1537889-10-3 |
|---|---|
分子式 |
C24H20ClNO3 |
分子量 |
405.9 g/mol |
IUPAC名 |
5-[3-(4-chloronaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C24H20ClNO3/c25-21-13-12-19(16-7-1-2-8-17(16)21)24(29)20-15-26(14-6-5-11-23(27)28)22-10-4-3-9-18(20)22/h1-4,7-10,12-13,15H,5-6,11,14H2,(H,27,28) |
InChIキー |
VTGKQZQQXCKOOD-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(Cl)C2=C1C=CC=C2)C3=CN(CCCCC(O)=O)C4=CC=CC=C43 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
同義語 |
JWH 398 N-(5-carboxypentyl) metabolite |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



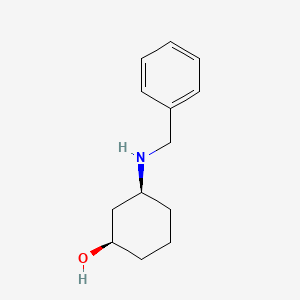
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)
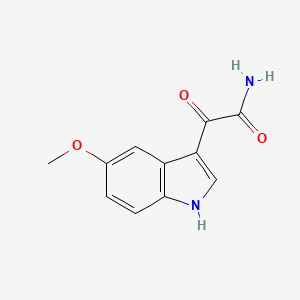
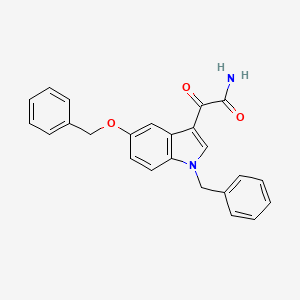
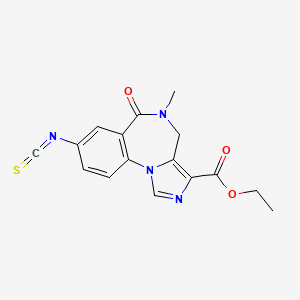
![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)
